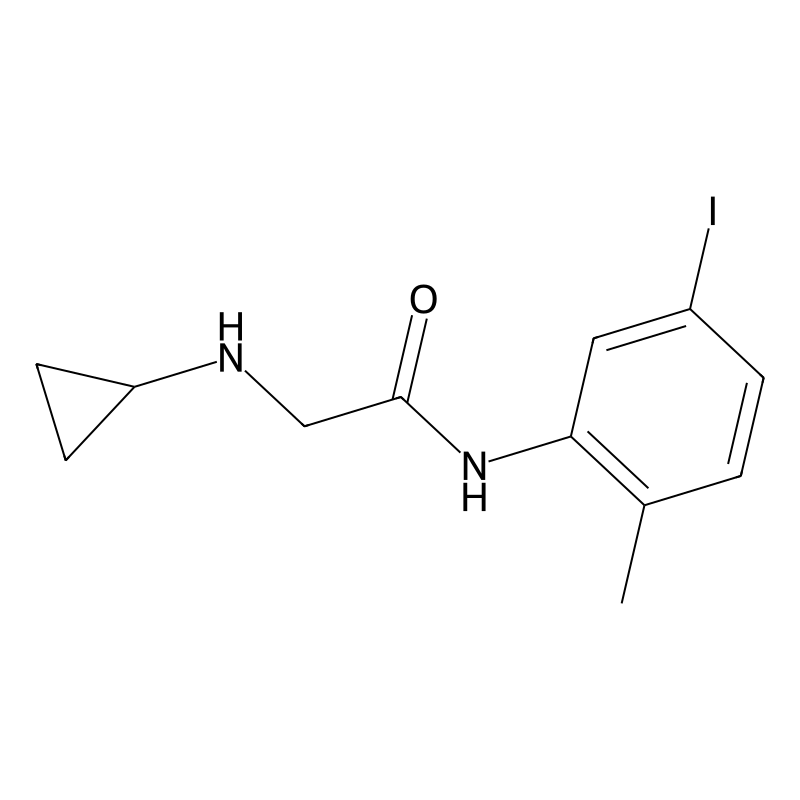

2-(cyclopropylamino)-N-(5-iodo-2-methylphenyl)acetamide

Catalog No.

S7537673

CAS No.

M.F

C12H15IN2O

M. Wt

330.16 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(cyclopropylamino)-N-(5-iodo-2-methylphenyl)acetamide

IUPAC Name

2-(cyclopropylamino)-N-(5-iodo-2-methylphenyl)acetamide

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

InChI

InChI=1S/C12H15IN2O/c1-8-2-3-9(13)6-11(8)15-12(16)7-14-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16)

InChI Key

MAOVGMUCVVIAEB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)I)NC(=O)CNC2CC2

Canonical SMILES

CC1=C(C=C(C=C1)I)NC(=O)CNC2CC2

2-(cyclopropylamino)-N-(5-iodo-2-methylphenyl)acetamide (also known as CPIAMA) is a chemically synthesized compound that belongs to the class of acetamides. It is used in scientific research for various purposes.

CPIAMA is a crystalline white powder with a molecular weight of 368.2 g/mol. It has a melting point of 165-166 ℃. The chemical formula for CPIAMA is C15H17IN2O.

CPIAMA is synthesized from 2-methyl-5-nitroaniline and cyclopropylamine. The reaction takes place in the presence of palladium on carbon as a catalyst. The resulting compound is then reduced using sodium borohydride and subsequently treated with acetic anhydride to obtain CPIAMA. The compound is characterized using various spectral techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

The analytical methods used to detect and quantify CPIAMA in scientific experiments include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

CPIAMA has been reported to exhibit antitumor activity against various cancer cell lines. It has also been reported to inhibit the growth of human colon cancer cells and induce the apoptosis of human leukemia cells.

The toxicity and safety of CPIAMA have been evaluated in preclinical studies. CPIAMA was found to have no significant toxic effects on the liver, kidneys, or other organs in animal models. However, more studies are needed to evaluate the safety of CPIAMA in human subjects.

CPIAMA is used as a chemical tool in scientific research to study its biological and pharmacological properties. It is used to evaluate its potential as an anticancer agent.

CPIAMA is currently being evaluated for its potential anticancer properties in various preclinical studies.

CPIAMA has potential implications in the development of new anticancer drugs. It may also have applications in drug discovery and development as a chemical tool for target identification and validation.

One of the limitations of CPIAMA is its limited solubility in water, which may restrict its use in certain scientific experiments. Future research should focus on improving the solubility of CPIAMA to facilitate its use in various scientific experiments. Moreover, research should be conducted to evaluate the safety and efficacy of CPIAMA in human subjects.

1. Conducting further research on the possible use of CPIAMA as a therapeutic tool for various types of cancer.

2. Identifying the molecular targets of CPIAMA to understand its mechanism of action and improve its efficacy.

3. Developing more soluble derivatives of CPIAMA to overcome its limitations in certain scientific experiments.

4. Investigating the potential of CPIAMA as a chemical tool in drug discovery and development for other diseases.

5. Evaluating the safety and efficacy of CPIAMA in clinical trials in human subjects.

2. Identifying the molecular targets of CPIAMA to understand its mechanism of action and improve its efficacy.

3. Developing more soluble derivatives of CPIAMA to overcome its limitations in certain scientific experiments.

4. Investigating the potential of CPIAMA as a chemical tool in drug discovery and development for other diseases.

5. Evaluating the safety and efficacy of CPIAMA in clinical trials in human subjects.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

330.02291 g/mol

Monoisotopic Mass

330.02291 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds